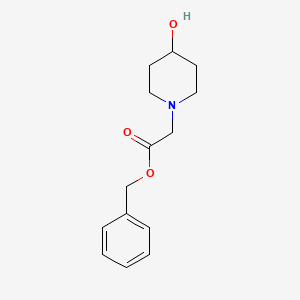

![molecular formula C7H6N2OS B1321484 苯并[d][1,2,3]噻二唑-5-基甲醇 CAS No. 615568-10-0](/img/structure/B1321484.png)

苯并[d][1,2,3]噻二唑-5-基甲醇

描述

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a chemical compound used in various scientific experiments . It is also known as BTM.

Synthesis Analysis

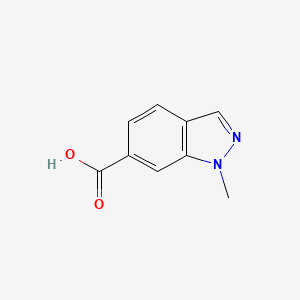

The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol involves the use of manganese (IV) oxide in chloroform at room temperature . The reaction mixture is stirred overnight, filtered, and the filtrate is evaporated to provide the pure compound .Molecular Structure Analysis

The molecular formula of Benzo[d][1,2,3]thiadiazol-5-ylmethanol is C7H6N2OS . The InChI Key is XJUBKVSCNJIWMB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a light-yellow to yellow powder or crystals . It has a molecular weight of 166.20 g/mol . It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP1A2 . Its water solubility is 1.73 mg/ml .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol derivatives are promising for the development of OLED components . As electron-withdrawing building blocks, they can be used to synthesize compounds that contribute to the efficiency and stability of OLEDs . The ability to fine-tune the electronic structure of these compounds allows for the optimization of OLEDs’ light-emitting properties.

Organic Solar Cells

In the field of organic photovoltaics , Benzo[d][1,2,3]thiadiazol-5-ylmethanol and its derivatives serve as key components. They improve the electrical deficiency of the solar cells without compromising aromaticity, which is crucial for the photovoltaic effect . This leads to enhanced reactivity in nucleophilic substitution reactions, beneficial for solar cell performance.

Medicinal Chemistry

The structural motif of Benzo[d][1,2,3]thiadiazol is significant in medicinal chemistry . Compounds with this core structure exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects . This makes them valuable for drug discovery and development.

Green Chemistry

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is involved in green chemistry applications. Its derivatives can be synthesized through environmentally friendly processes, such as condensation reactions using less harmful substances or cyclization using carbon dioxide as a raw material . This aligns with the principles of sustainable and eco-friendly chemical synthesis.

Fluorescence Materials

Due to its unique electronic structure, Benzo[d][1,2,3]thiadiazol-5-ylmethanol is used in the synthesis of fluorescence materials . These materials are essential for imaging reagents and electroluminescent devices, where high fluorescence efficiency and stability are required .

Enzyme Inhibition

The thiadiazol ring system found in Benzo[d][1,2,3]thiadiazol-5-ylmethanol is known to act as an enzyme inhibitor . It can be tailored to inhibit specific enzymes, which is useful in the treatment of various diseases where enzyme regulation is necessary .

Vulcanization Accelerators

In the rubber industry, derivatives of Benzo[d][1,2,3]thiadiazol-5-ylmethanol can be employed as vulcanization accelerators . These compounds enhance the cross-linking process, improving the mechanical properties of vulcanized rubber .

Antioxidants and Plant Growth Regulators

Lastly, Benzo[d][1,2,3]thiadiazol-5-ylmethanol derivatives function as antioxidants and plant growth regulators . Their antioxidant properties protect against oxidative stress, while their regulatory effects on plant growth are beneficial for agricultural applications .

安全和危害

作用机制

Target of Action

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

属性

IUPAC Name |

1,2,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEGXPUFHUAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619192 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,2,3]thiadiazol-5-ylmethanol | |

CAS RN |

615568-10-0 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)